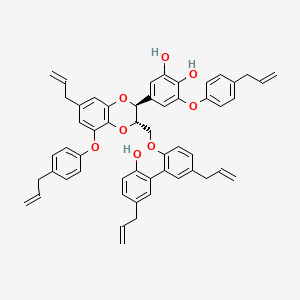

![molecular formula C28H38O13 B1181717 2,6-二甲氧基-4-[四氢-4-[(4-羟基-3,5-二甲氧基苯基)甲基]-3-(羟甲基)-2-呋喃基]苯基 β-D-吡喃葡萄糖苷 CAS No. 154418-16-3](/img/structure/B1181717.png)

2,6-二甲氧基-4-[四氢-4-[(4-羟基-3,5-二甲氧基苯基)甲基]-3-(羟甲基)-2-呋喃基]苯基 β-D-吡喃葡萄糖苷

描述

This compound is a polyphenolic glycoside, which means it is a type of natural product that consists of a sugar part and a non-sugar part. Glycosides like this are common in nature and often possess interesting biological activities. However, specific information about this compound's introduction into scientific literature is scarce, indicating it might be a novel or less commonly studied molecule.

Synthesis Analysis

The synthesis of glycosides typically involves the formation of a glycosidic bond between a sugar (glycon) and another organic compound (aglycon). A relevant example can be seen in the synthesis of related glycosides, which often requires selective glycosylation reactions, protecting group strategies, and sometimes phase transfer catalysis for enhancing yields and selectivity (Schwab et al., 1996). These methods could likely apply to the synthesis of the compound , emphasizing the complexity and precision required in glycoside synthesis.

Molecular Structure Analysis

The molecular structure of glycosides is characterized by their sugar moiety and the aglycon part. The structure directly influences the compound's physical and chemical properties and its interaction with biological systems. For example, the presence of multiple methoxy and hydroxyl groups in this compound suggests it would have significant solubility in polar solvents and could engage in hydrogen bonding, affecting its biological activity and solubility (Li et al., 2016).

Chemical Reactions and Properties

Glycosides can undergo hydrolysis, reacting with water to break the glycosidic bond and release the sugar and aglycon components. The specific chemical reactions and properties would depend on the functional groups present in the aglycon and glycon parts. For instance, the methoxy and hydroxyl groups could be sites for chemical modifications, influencing the compound's reactivity and interactions with other molecules (Parada et al., 1995).

科学研究应用

分离和表征

- 酚类化合物,包括与指定化合物结构相关的那些化合物,已从各种天然来源中分离出来,例如黑糖、非离心蔗糖和云杉的树皮。这些化合物通常通过光谱研究或色谱技术进行鉴定(Takara 等,2003) (Pan & Lundgren, 1995)。

抗氧化活性

- 各种酚类苷,类似于指定的化合物,已被发现具有抗氧化活性。这些活性是使用 2-脱氧核糖氧化法等方法测量的,表明这些化合物在氧化应激相关研究中的潜力(Takara 等,2002)。

抗糖化和抗氧化特性的潜力

- 来自各种植物的酚类成分,包括与所讨论化合物结构相似的化合物,已被研究其抗糖化和抗氧化特性。这表明它们在糖化相关衰老和慢性疾病研究中的潜在应用(Choudhary 等,2010)。

保肝活性

- 某些与指定化合物结构相关的苯基苷已在体外显示出保肝活性。这些发现表明它们在肝脏保护和再生研究中的潜在应用(Bui Van Trung 等,2020)。

神经保护特性

- 对内生真菌的研究产生了类似于指定酚类苷的化合物,在细胞模型中显示出神经保护活性。这表明在神经退行性疾病研究中的潜在应用(Wu 等,2015)。

作用机制

Target of Action

It is known to be a plant secondary metabolite with various biological activities .

Mode of Action

It has been shown to effectively enhance the chemosensitivity of resistant cells . This suggests that it may interact with cellular targets involved in drug resistance, potentially altering their function to increase the efficacy of chemotherapeutic agents.

Biochemical Pathways

Given its potential role in reversing multidrug resistance , it may influence pathways related to drug transport and metabolism.

Result of Action

Its ability to enhance chemosensitivity suggests that it may alter cellular responses to chemotherapeutic drugs .

属性

IUPAC Name |

2-[4-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O13/c1-35-17-6-13(7-18(36-2)22(17)31)5-15-12-39-26(16(15)10-29)14-8-19(37-3)27(20(9-14)38-4)41-28-25(34)24(33)23(32)21(11-30)40-28/h6-9,15-16,21,23-26,28-34H,5,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPNTYPNEPEMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethoxy-4-[tetrahydro-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)-2-furanyl]phenyl beta-D-glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。